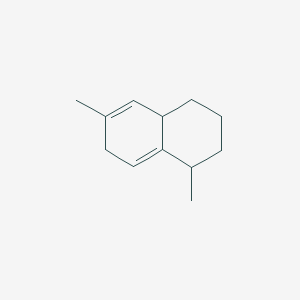
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 It is a derivative of naphthalene, characterized by the presence of two methyl groups and a partially hydrogenated naphthalene ring system
Vorbereitungsmethoden
The synthesis of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves several steps, typically starting from naphthalene derivatives. One common method involves the hydrogenation of naphthalene in the presence of catalysts such as palladium or platinum under high pressure and temperature conditions . The reaction conditions are carefully controlled to ensure selective hydrogenation and the formation of the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow processes to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to further hydrogenate the compound.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds and as a model compound in studies of hydrogenation and substitution reactions.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,6-Dimethyl-1,2,3,4,4a,7-hexahydronaphthalene can be compared with other similar compounds, such as:
- 1,2,3,4,4a,7-Hexahydro-1,6-dimethyl-4-(1-methylethyl)-naphthalene
- 1,2,3,4,6,8a-Hexahydro-1-isopropyl-4,7-dimethyl-naphthalene
- 4,10-Dimethyl-7-isopropyl [4,4,0]-bicyclo-1,4-decadiene
- Cadina-1(2),4-diene
These compounds share structural similarities with this compound but differ in the position and nature of substituents on the naphthalene ring. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties .
Eigenschaften
CAS-Nummer |
160246-63-9 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
1,6-dimethyl-1,2,3,4,4a,7-hexahydronaphthalene |
InChI |
InChI=1S/C12H18/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h7-8,10-11H,3-6H2,1-2H3 |
InChI-Schlüssel |
QGTMZWLJWLJTMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCC2C1=CCC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B12564031.png)
![2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-](/img/structure/B12564038.png)

![2-[2-(2-Phenylethyl)-1,3-dioxolan-2-yl]ethan-1-ol](/img/structure/B12564050.png)

![Methanone, (2,4-dihydroxyphenyl)[4-(dimethylamino)phenyl]-](/img/structure/B12564057.png)
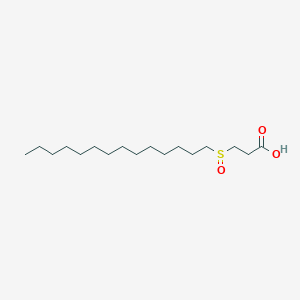

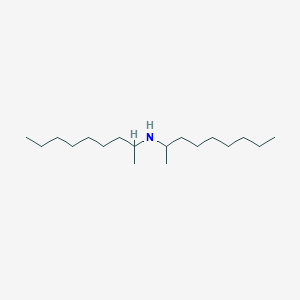
![Methyl 12-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B12564083.png)
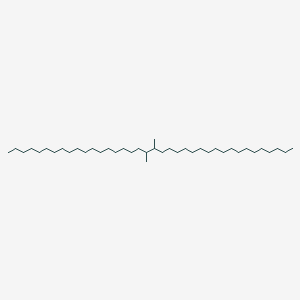
![2-Tetradecyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B12564095.png)
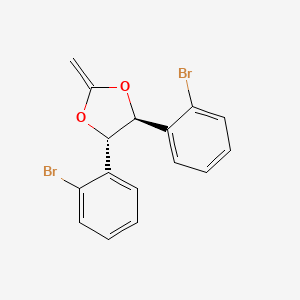
![(1S,2R,4S,7S,8R,9R,10S,11R,12S,13S,14R,17R,18R,19S)-8-acetyloxy-10,19-dihydroxy-1,9,18-trimethyl-15-oxo-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docos-5-ene-5-carboxylic acid](/img/structure/B12564113.png)
